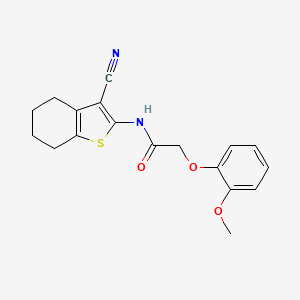![molecular formula C12H13BrClNO2 B5812814 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine, also known as BRCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine is believed to exert its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine in lab experiments is its potential for use in the development of new drugs for the treatment of pain and inflammation. Its low toxicity and anti-inflammatory properties make it a promising candidate for further study. However, one limitation of using this compound is its complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential use in the development of new materials. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 2-bromo-4-chlorophenol with acetic anhydride, followed by the reaction of the resulting compound with pyrrolidine. The final product is obtained through purification and isolation steps.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKVMYFWVFKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)



![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)





![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)

